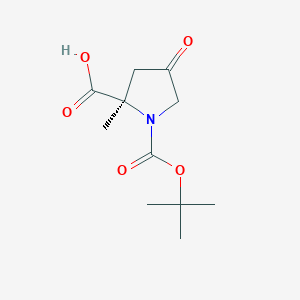

1-Boc-2-methyl-4-oxo-D-proline

Description

Contextual Significance of Substituted Proline Derivatives in Chemical Synthesis

Substituted proline derivatives are a cornerstone in the field of chemical synthesis, particularly in medicinal chemistry and materials science. lookchem.com Proline's unique cyclic structure provides rigidity, making it a powerful tool for influencing the conformation of peptides and other molecules. organic-chemistry.org By introducing substituents onto the proline ring, chemists can fine-tune molecular shape, stability, and biological activity. nih.govnih.gov

These derivatives are widely used as:

Peptidomimetics: They are incorporated into peptide chains to create analogues of natural peptides with enhanced properties, such as resistance to enzymatic degradation or improved receptor binding. nih.gov

Chiral Building Blocks: The inherent chirality of proline and its derivatives makes them invaluable starting materials for the asymmetric synthesis of complex natural products and pharmaceuticals. lookchem.com

Organocatalysts: Proline and its derivatives have been extensively studied as catalysts in a variety of stereoselective reactions, a field that has grown significantly in importance. organic-chemistry.org

Scaffolds for Drug Discovery: The rigid pyrrolidine (B122466) scaffold allows for the precise spatial arrangement of functional groups, facilitating the design of potent and selective inhibitors, agonists, or antagonists for various biological targets. thieme.de

The synthesis of proline derivatives with diverse functionalities, such as those bearing arylmethyl groups or fluoro groups, has been an active area of research, highlighting their importance as tools for exploring chemical and biological processes. nih.govthieme.deacs.org

Structural Features and Stereochemical Considerations of the Pyrrolidine Scaffold

The pyrrolidine ring, the core scaffold of proline, possesses distinct structural characteristics that are central to its utility in chemistry. tandfonline.com As a saturated five-membered ring, it is non-planar, adopting puckered "envelope" conformations. nih.govresearchgate.net This phenomenon, known as pseudorotation, allows the ring to be flexible yet conformationally constrained. The sp³-hybridized carbon atoms provide a three-dimensional architecture that is crucial for exploring pharmacophore space in drug design. nih.govnih.gov

Key structural and stereochemical aspects include:

Stereogenicity: The pyrrolidine ring can possess multiple stereogenic centers. nih.gov In the case of 1-Boc-2-methyl-4-oxo-D-proline, there are chiral centers at C2 and C5. The D-configuration at C5 defines it as a non-natural amino acid derivative, while the methyl group at C2 introduces an additional stereocenter.

Basicity: The nitrogen atom within the pyrrolidine ring is a secondary amine, conferring basic properties to the scaffold. nih.gov This basicity can be modulated by substituents, particularly those at the C2 position. nih.gov In the subject compound, the nitrogen is protected with a Boc group, rendering it non-basic and stable to many reaction conditions.

The combination of these features makes the pyrrolidine scaffold a versatile and highly sought-after motif in medicinal chemistry for creating compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. tandfonline.com

| Property | Value |

|---|---|

| CAS Number | 364077-84-9 |

| Molecular Formula | C10H15NO5 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | (R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |

| Purity | Typically ≥95% |

Data sourced from AChemBlock. achemblock.com

Role of the 4-Oxo Functionality in Pyrrolidine Chemistry

The presence of a ketone (oxo) group at the C4 position of the pyrrolidine ring is a key feature that significantly enhances the synthetic utility of the molecule. This functionality serves as a versatile chemical handle, allowing for a wide range of subsequent modifications. chemimpex.com

Research has demonstrated several transformations involving the 4-oxo group:

Fluorination: N-Boc-4-oxo-L-proline has been used as a key starting material for the synthesis of cis-4-trifluoromethyl-L-proline and cis-4-difluoromethyl-L-proline, which are valuable for creating novel peptides and peptidomimetics. acs.org

Wittig Reaction: The ketone can undergo Wittig reactions to introduce carbon-carbon double bonds, as demonstrated in the synthesis of (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid from (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid. google.com

Annulation Reactions: The 4-oxo group can participate in cascade reactions to construct fused ring systems. For example, it can act as an electrophile in intramolecular reactions to form new heterocyclic structures. acs.org

Reduction: The ketone can be stereoselectively reduced to the corresponding 4-hydroxyproline derivative, a crucial component of collagen and a valuable building block in its own right. ed.ac.uk

This reactivity makes 4-oxo-proline derivatives powerful intermediates for generating a library of structurally diverse compounds from a common precursor. nih.govgoogle.com

Importance of Enantiomeric Purity in Chiral Building Blocks

Enantiomeric purity is a critical parameter for chiral building blocks used in the synthesis of biologically active molecules. nih.gov Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral compound. researchgate.net

The significance of using enantiomerically pure building blocks is multifaceted:

Biological Specificity: Frequently, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable or toxic effects.

Predictable Conformation: In peptide synthesis, the incorporation of enantiomerically pure amino acids is essential for achieving the correct protein folding, structure, and function. researchgate.net Using a D-amino acid derivative like this compound can be a deliberate strategy to induce non-natural peptide turns or to create peptides that are resistant to degradation by natural proteases.

Regulatory Requirements: Regulatory agencies like the FDA have stringent policies regarding stereoisomeric drugs, often requiring the development of a single enantiomer unless the racemic mixture is shown to be safe and effective. enamine.net

Therefore, ensuring high enantiomeric purity in starting materials like this compound is not just a matter of quality control but a fundamental necessity for the successful development of safe and effective pharmaceuticals and other advanced chemical products. nih.govenamine.net

Synthetic Routes to this compound and its Analogs

The synthesis of substituted proline derivatives like this compound is a significant area of focus in medicinal and organic chemistry due to the unique structural role of the pyrrolidine ring in peptides and bioactive molecules. Methodologies for constructing these complex structures often involve sophisticated strategies for ring formation and functional group manipulation to ensure precise control over stereochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPSKGEDSTYJA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Conformational Analysis of 1 Boc 2 Methyl 4 Oxo D Proline Derivatives

Assessment of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical integrity of 1-Boc-2-methyl-4-oxo-D-proline is paramount for its use in pharmaceuticals and asymmetric synthesis. Various chromatographic techniques are employed to separate and quantify its stereoisomers.

Chromatographic methods are indispensable for the resolution of enantiomers and diastereomers of proline derivatives. The choice of technique often depends on the specific properties of the stereoisomers and the required analytical sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric separation of proline derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak columns, are frequently utilized. For proline derivatives, including Boc-protected variants, successful separations have been achieved using mobile phases typically composed of hexane, ethanol (B145695), and a small percentage of a modifier like trifluoroacetic acid (TFA). researchgate.netresearchgate.net

The composition of the mobile phase can significantly influence the resolution. For proline derivatives with carboxyl or hydroxyl groups, even minor changes in the ethanol concentration (as little as 1%) can dramatically alter the resolution, suggesting that hydrogen bonding interactions are a primary mechanism for chiral recognition. researchgate.net

Table 1: Representative Chiral HPLC Conditions for Proline Derivative Separation

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane, Ethanol, and 0.1% TFA |

| Detection | UV (Wavelength dependent on derivatization) |

| Key Interaction | Hydrogen Bonding |

This table is generated based on methodologies applied to similar proline derivatives.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, often providing better resolution and shorter analysis times. nih.gov A study comparing HPLC and SFC for the separation of selected proline derivatives on a polysaccharide-type CSP found that SFC achieved a better resolution for Boc-2-methylproline. researchgate.netnih.gov

In SFC, the retention and selectivity of proline derivatives increase as the percentage of the modifier (e.g., ethanol) in the supercritical CO2 mobile phase decreases. researchgate.netnih.gov Temperature also plays a role, with an increase from 30°C to 40°C leading to decreased retention. researchgate.netnih.gov Under SFC conditions, hydrogen bonding is thought to be a more dominant interaction for retention than for chiral recognition itself. researchgate.netnih.gov

Table 2: Comparison of SFC and HPLC for Chiral Resolution of a Proline Derivative

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Resolution | Better for Boc-2-methylproline researchgate.netnih.gov | Good, but can be less than SFC researchgate.netnih.gov |

| Run Time | Shorter researchgate.netnih.gov | Longer researchgate.netnih.gov |

| Selectivity | Less impacted by changes in ethanol content researchgate.netnih.gov | Highly sensitive to ethanol content researchgate.net |

| Primary Interaction | Hydrogen bonding for retention researchgate.netnih.gov | Hydrogen bonding for chiral recognition researchgate.net |

This table is based on a comparative study of Boc-2-methylproline.

For compounds like proline that lack a strong chromophore, derivatization is a common strategy to enhance their detectability, particularly for UV-based detection in HPLC. researchgate.net One such method involves using a fluorescent reagent, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), to derivatize proline, making it detectable at a wavelength of 465 nm. researchgate.netimpactfactor.org This pre-column derivatization allows for the subsequent separation of the D and L isomers on a chiral column. researchgate.net

Another approach is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which converts the enantiomers into diastereomers. juniperpublishers.com These diastereomers can then be separated using standard reverse-phase HPLC (RP-HPLC) on an achiral column, such as a C18 column. juniperpublishers.comjuniperpublishers.com This method has been successfully applied to the separation of prolinamide enantiomers, achieving excellent resolution. juniperpublishers.com A two-step derivatization process involving methylation followed by acetylation has also been used to allow for successful enantiomeric separation of proline by gas chromatography. sigmaaldrich.com

Table 3: Derivatization Reagents for Chiral Analysis of Proline Analogs

| Derivatizing Reagent | Purpose | Subsequent Analysis |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Introduces a fluorescent tag for UV detection researchgate.netimpactfactor.org | Chiral HPLC |

| Marfey's Reagent | Forms diastereomers from enantiomers juniperpublishers.com | Reverse-Phase HPLC juniperpublishers.com |

| Methanolic HCl and Acetic/Trifluoroacetic Anhydride | Improves chromatographic properties for GC analysis sigmaaldrich.com | Chiral Gas Chromatography |

Chromatographic Separation Techniques for Stereoisomers

Conformational Preferences of Substituted Pyrrolidine (B122466) Rings

The pyrrolidine ring of proline and its derivatives typically adopts one of two major puckered conformations, often described as "UP" and "DOWN" puckers, or Cγ-endo and Cγ-exo envelope conformers. acs.orgnih.govresearchgate.net In these conformations, the Cγ (C4) atom is displaced from the plane formed by the other four ring atoms.

Cγ-endo ("DOWN") : The Cγ atom is on the same side of the ring as the carboxyl group.

Cγ-exo ("UP") : The Cγ atom is on the opposite side of the ring from the carboxyl group.

The presence of substituents on the pyrrolidine ring can significantly influence the equilibrium between these two puckered states. acs.orgacs.orgnih.gov For instance, the electronegativity of a substituent at the 4-position is a known factor; a 4-trans-substituent that is electronegative tends to favor the exo pucker. acs.orgnih.gov Conversely, sterically demanding groups, such as a tert-butyl group, at the C-4 position also exert a strong influence, favoring a pseudoequatorial orientation which in turn locks the ring into a specific pucker. acs.orgacs.org

The puckering of the pyrrolidine ring is also correlated with the cis-trans isomerization of the preceding peptide bond in peptides and proteins. nih.govresearchgate.netnih.gov Studies have shown that proline residues with a preceding cis peptide bond have a strong preference for the DOWN (Cγ-endo) pucker. nih.govresearchgate.netnih.gov This interplay between ring conformation and peptide bond geometry is a key feature of proline stereochemistry.

Table 4: Nomenclature and Characteristics of Pyrrolidine Ring Puckering

| Pucker Nomenclature | Description | Influencing Factors |

| Cγ-endo / DOWN | Cγ atom is on the same side as the carboxyl group. | Preferred with a preceding cis peptide bond nih.govresearchgate.netnih.gov |

| Cγ-exo / UP | Cγ atom is on the opposite side of the carboxyl group. | Favored by electronegative 4-trans-substituents acs.orgnih.gov |

Influence of the 2-Methyl and 4-Oxo Substituents on Ring Conformation

The conformational landscape of the pyrrolidine ring in proline derivatives is primarily defined by a puckering of the five-membered ring, which alleviates torsional strain. This puckering results in two major conformational states, termed Cγ-endo (UP) and Cγ-exo (DOWN), where the Cγ atom is displaced on the same or opposite side of the ring, respectively, relative to the carboxyl group. The presence of substituents on the proline ring significantly influences the equilibrium between these two puckered conformations. nih.govnih.gov

In the case of this compound, the substituents at the C2 and C4 positions introduce distinct steric and stereoelectronic effects that modulate the ring's conformational preference. For D-proline derivatives, the endo ring pucker is generally favored. nih.gov This preference arises because the alternative exo pucker would lead to an all-eclipsed conformation, which is sterically disfavored. nih.gov

The introduction of a methyl group at the C2 (or Cα) position further reinforces this preference. The α-substituent introduces steric strain that can influence the ring pucker. nih.gov More significantly, the 4-oxo group, being an electron-withdrawing substituent, plays a crucial role. For 4-substituted prolines, the relative stability of the endo and exo conformations is highly dependent on the nature of the substituent. nih.gov An electron-withdrawing group at the C4 position can stabilize a specific pucker through stereoelectronic interactions. nih.govnih.gov The interplay of these substituent effects dictates the dominant conformation of the pyrrolidine ring.

| Substituent | Position | General Influence on D-Proline Ring |

| 2-Methyl | Cα | Reinforces the intrinsic preference for the endo pucker. |

| 4-Oxo | Cγ | As an electron-withdrawing group, it significantly influences the endo/exo equilibrium through stereoelectronic effects. |

Analysis of Stereoelectronic Effects on Conformation

Stereoelectronic effects, which involve the interaction of electron orbitals, are critical in determining the conformational preferences of substituted prolines. nih.govnih.gov In this compound, the 4-oxo group is the primary driver of these effects. The carbonyl group is strongly electron-withdrawing, which leads to a phenomenon known as the gauche effect. nih.gov This effect can stabilize a conformation that might otherwise be considered sterically unfavorable. nih.gov

Specifically, for a 4-substituted proline with an electron-withdrawing group, a gauche conformation between the substituent and the adjacent Cβ–Cα or Cδ–N bonds can be stabilized. nih.gov This stabilization arises from hyperconjugation, an interaction between the filled σ orbitals of the C-H bonds and the empty σ* orbital of the C-X bond (where X is the electron-withdrawing group). nih.govnih.gov In the context of the 4-oxo proline, the relevant interaction would be with the C=O bond. This hyperconjugative stabilization often dictates a preference for a specific ring pucker. For 4S-substituted prolines with electron-withdrawing groups, this leads to a preference for the endo ring pucker. nih.gov

Another significant stereoelectronic interaction is the n → π* interaction. This involves the donation of electron density from a lone pair of one carbonyl oxygen (the donor, n) to the antibonding orbital of another carbonyl group (the acceptor, π). In the context of a Boc-protected proline derivative, this interaction can occur between the lone pair of the preceding carbonyl oxygen (from the Boc group or peptide bond) and the π orbital of the proline's own carbonyl group or vice versa. The strength of this interaction is highly dependent on the geometry of the molecule, and it can influence both the ring pucker and the cis/trans isomerism of the amide bond. The presence of electron-withdrawing substituents on the proline ring can modulate the energy of the π* orbital and thus affect the strength of the n → π* interaction. nih.gov

| Stereoelectronic Effect | Description | Relevance to this compound |

| Gauche Effect / Hyperconjugation | Stabilization of a gauche conformer due to interaction between filled σ orbitals and an empty σ* orbital of an adjacent electron-withdrawing substituent. nih.gov | The electron-withdrawing 4-oxo group stabilizes a specific ring pucker (likely endo for the D-configuration) through hyperconjugative interactions with adjacent C-H bonds. nih.gov |

| n → π* Interaction | Donation of electron density from a carbonyl lone pair to an adjacent carbonyl π* orbital. | Can influence the amide bond conformation (cis/trans) and is modulated by the electron-withdrawing nature of the 4-oxo group. |

Steric Interactions and Their Impact on Conformational Bias

Alongside stereoelectronic effects, steric interactions play a vital role in dictating the conformational bias of this compound. The bulky tert-butoxycarbonyl (Boc) group at the N1 position and the methyl group at the C2 position are the primary sources of steric hindrance.

The substitution at the Cα (C2) position with a methyl group creates significant steric clashes that disfavor the cis-amide bond conformation. nih.gov The steric repulsion would occur between the α-substituent and the side chain of the preceding residue (or in this case, the Boc group). nih.gov Consequently, the trans-amide conformation is strongly favored in α-substituted prolines.

The orientation of the C2-methyl group is also dictated by the ring pucker. For D-proline, the endo pucker is intrinsically favored to avoid eclipsing interactions. nih.gov The methyl group in the 2-position will adopt a pseudo-equatorial or pseudo-axial orientation depending on the specific puckering parameters, and the system will favor the conformation that minimizes steric clashes between the methyl group, the Boc group, and the 4-oxo group.

| Interacting Groups | Type of Steric Interaction | Consequence |

| C2-Methyl and Boc-group | Repulsion in the cis-amide conformation. | Strong preference for the trans-amide bond. nih.gov |

| C2-Methyl and Pyrrolidine Ring | Eclipsing strain in certain puckers. | Reinforces the preference for the endo pucker in D-proline to minimize strain. nih.gov |

| 4-Oxo and other substituents | Steric hindrance depending on ring pucker. | Contributes to the relative energy of the endo vs. exo conformations, complementing the dominant stereoelectronic effects. |

Q & A

Q. What ethical considerations apply when studying the compound’s toxicity in preclinical models?

- Methodological Guidance :

- Follow 3Rs principles (Replacement, Reduction, Refinement) for animal studies.

- Obtain ethics committee approval and document protocols for humane endpoints and data transparency .

Data Presentation and Validation

-

Example Table : Stability of this compound Under Accelerated Conditions

Condition Degradation (%) Major Degradation Product 40°C, 75% RH, 7 days 12% Deprotected proline analog 25°C, dark, 30 days 3% None detected -

Key : Data should include error margins (e.g., ± SD) and analytical method details (e.g., HPLC parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.